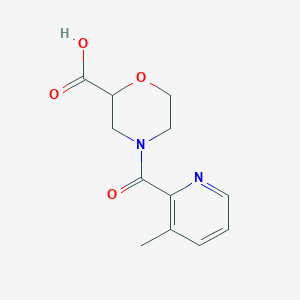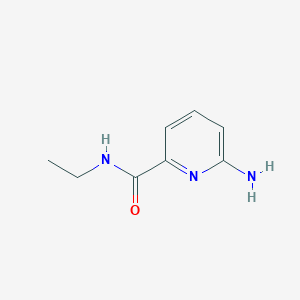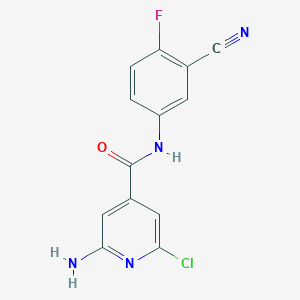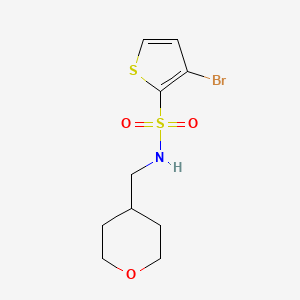![molecular formula C14H19N3 B7555171 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as TMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMI is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is not fully understood, but it is believed to involve the formation of metal complexes with 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline as a ligand. These metal complexes can then interact with various biological molecules, leading to changes in their structure and function. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to interact with DNA, RNA, and proteins, and its binding affinity can be modulated by changing the metal ion present in the complex.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been explored for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is its versatility. It can be synthesized using different methods and can be used for a wide range of applications. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is also relatively easy to handle and has good stability under normal laboratory conditions. However, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be toxic and should be handled with care. Additionally, the synthesis of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be challenging, and the purity of the final product can be affected by various factors.
Future Directions
There are several future directions for the research on 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline. Another direction is the exploration of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline's potential applications in the fields of catalysis, organic electronics, and biomedical imaging. Additionally, the mechanism of action of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline needs to be further elucidated, and its potential toxicity needs to be thoroughly investigated.
Conclusion
In conclusion, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a promising compound that warrants further research to fully explore its potential.
Synthesis Methods
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline can be synthesized using different methods, including the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a catalyst or the reaction of 2,4,6-trimethyl aniline and 1-methylimidazole in the presence of a base. The latter method is more efficient and yields higher purity products. The synthesis of 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline is an important step towards its applications in scientific research.
Scientific Research Applications
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions. 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been used as a precursor for the synthesis of various organic compounds, including polymers and dendrimers. Additionally, 2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been explored for its potential applications in the fields of catalysis, organic electronics, and biomedical imaging.
properties
IUPAC Name |
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-11(2)14(12(3)8-10)16-9-13-15-5-6-17(13)4/h5-8,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFNMGFFVGZYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)


![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)


![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)
